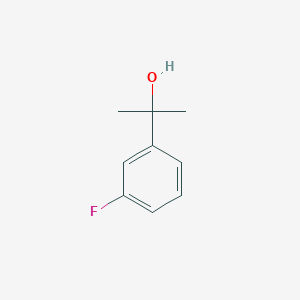

2-(3-Fluorophenyl)propan-2-ol

Description

2-(3-Fluorophenyl)propan-2-ol (CAS 401-76-3) is a tertiary alcohol with a fluorinated aromatic ring. Its structure consists of a propan-2-ol backbone substituted with a 3-fluorophenyl group at the 2-position. The fluorine atom at the meta position on the phenyl ring introduces electronic effects (e.g., electron-withdrawing) that influence reactivity, solubility, and intermolecular interactions. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical intermediates, though direct applications are less documented in the provided evidence .

Properties

IUPAC Name |

2-(3-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYNFYSNULPWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310828 | |

| Record name | 2-(3-fluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-76-3 | |

| Record name | NSC232435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-fluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-(3-Fluorophenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 3-fluorobenzyl chloride reacts with isopropylmagnesium bromide to form the desired alcohol. This reaction is usually performed in anhydrous ether or THF as the solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2-(3-Fluorophenyl)propan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-(3-Fluorophenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 2-(3-Fluorophenyl)propyl chloride or bromide, respectively.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: 2-(3-Fluorophenyl)propan-2-one.

Reduction: 2-(3-Fluorophenyl)propane.

Substitution: 2-(3-Fluorophenyl)propyl chloride or bromide.

Scientific Research Applications

2-(3-Fluorophenyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)propan-2-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Positional Isomers: Ortho- and Para-Fluoro Analogs

- 2-(2-Fluorophenyl)propan-2-ol (CAS 320-12-7) and 2-(4-fluorophenyl)propan-2-ol (CAS 402-41-5) are positional isomers differing in fluorine substitution (ortho and para, respectively). The para isomer’s fluorine could lead to distinct resonance effects, altering acidity or binding affinity in pharmaceutical contexts. Applications: All three isomers are likely used as intermediates, but specific roles depend on fluorine positioning. For example, para-substituted aromatics often exhibit higher metabolic stability in drug design .

Non-Fluorinated Analog: 2-Phenylpropan-2-ol

- 2-Phenylpropan-2-ol (CAS 617-94-7) lacks the fluorine substituent. Physical Properties: Boiling point (202°C) and melting point (32–34°C) are reported, with a density of 0.973 g/cm³. The absence of fluorine likely increases hydrophobicity compared to fluorinated analogs. Applications: Used as a reagent in organic synthesis; its simpler structure may favor cost-effective bulk production for non-specialized applications .

Benzyl-Substituted Derivative: 2-(2-Benzylphenyl)propan-2-ol

- This compound features a benzyl group at the ortho position. Applications: Reported as a precursor for anthrone and pharmaceuticals, highlighting its utility in complex synthetic pathways .

Fragrance-Related Compound: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- A structurally distinct tertiary alcohol with a tolyl group and dimethyl substitution. Applications: Regulated by the International Fragrance Association (IFRA) for use in perfumes and cosmetics. Its safety profile and stability in formulations contrast with fluorinated propanols, which are less documented in fragrance chemistry .

Tea Aroma Compound: 2-[(2S,5S)-5-Ethenyl-5-methyloxolan-2-yl]propan-2-ol

- A cyclic ether derivative of propan-2-ol.

Comparative Data Table

Key Research Findings and Implications

- Fluorine Positioning : Meta-substitution in this compound balances electronic effects and steric accessibility, making it a versatile intermediate for drug discovery compared to ortho/para isomers.

- Industrial Relevance: Non-fluorinated analogs like 2-phenylpropan-2-ol dominate bulk chemical applications, while fluorinated derivatives occupy niche roles in precision synthesis.

- Unmet Data Needs: Limited thermodynamic or spectroscopic data for fluorinated propan-2-ols highlight gaps in public literature. Further studies on solubility, stability, and bioactivity are warranted.

Biological Activity

Overview

2-(3-Fluorophenyl)propan-2-ol, with the molecular formula C₉H₁₁FO, is a secondary alcohol notable for its unique chemical properties, primarily due to the presence of a fluorine atom on the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anti-inflammatory effects.

The structure of this compound allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to 2-(3-Fluorophenyl)propan-2-one using oxidizing agents like chromium trioxide.

- Reduction : Capable of being reduced to 2-(3-Fluorophenyl)propane.

- Substitution : The hydroxyl group can be substituted with other functional groups.

These properties facilitate its use as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Biological Activity

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways.

- Anti-inflammatory Properties : Preliminary research suggests that this compound may reduce inflammation by modulating inflammatory mediators and cytokines.

- Potential as a Drug Candidate : The compound's ability to interact with specific receptors makes it a candidate for further drug development targeting conditions such as pain and infection.

The biological effects of this compound are primarily attributed to its interaction with enzymes and receptors in biological systems. The fluorine atom enhances the compound's binding affinity, potentially increasing its efficacy in therapeutic applications.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding indicates its potential use as a therapeutic agent in treating bacterial infections.

Case Study: Anti-inflammatory Effects

In vitro experiments revealed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism through which the compound may exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.